REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:9][CH2:8][CH:7]=[C:6]([CH3:10])[CH2:5][CH2:4][CH:3]=1.CC1CCC(C)=CCCC=1.[BrH:21]>>[CH3:10][C:6]12[CH:3]([Br:21])[C:2]([CH3:1])([CH2:4][CH2:5]1)[CH2:9][CH2:8][CH2:7]2
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Name
|
|
Quantity
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68 g
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Type
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reactant
|
Smiles
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CC1=CCCC(=CCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCCC=C(CC1)C
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Name
|
|
Quantity
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500 mL
|
Type
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reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
distillation with the aqueous hydrogen bromide solution
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Type
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EXTRACTION
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Details
|
The distillate was then extracted with pentane
|
Type
|
ADDITION
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Details
|
The pentane layer was treated
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Type
|
DISTILLATION
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Details
|
By fractional distillation under reduced pressure 81 g 1,5-dimethyl-8-bromobicyclo[3,2,1]octane (b.p. 93° C./10 mm Hg)
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Type
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CUSTOM
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Details
|
was obtained in 93.3% yield
|
Name
|
|
Type
|
|
Smiles
|
CC12CCCC(CC1)(C2Br)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |